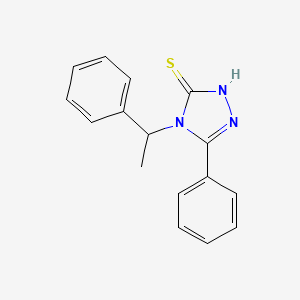

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol

Description

Molecular Geometry

The triazole ring adopts a nearly planar geometry, with bond lengths consistent with aromatic delocalization:

The 1-phenylethyl and phenyl substituents introduce steric bulk, creating dihedral angles of 61.0–86.8° between the triazole ring and aromatic substituents. These angles minimize steric clashes while allowing partial conjugation with the triazole core.

Tautomerism

The compound exists in equilibrium between thiol and thione tautomers:

- Thiol form : Dominant in polar protic solvents due to hydrogen bonding with -SH.

- Thione form : Favored in the solid state and nonpolar solvents, stabilized by resonance (C=S).

Figure 1 : Tautomeric equilibrium of this compound.

- Thiol form: $$ \text{C}8\text{H}7\text{N}_3\text{S} $$ with -SH group.

- Thione form: $$ \text{C}8\text{H}6\text{N}_3\text{S} $$ with C=S bond.

Experimental studies using FT-IR and NMR confirm the thione form’s prevalence in crystalline phases.

X-ray Crystallographic Analysis of Solid-State Configuration

Crystallographic Data

Single-crystal X-ray diffraction of analogous triazole-thiones reveals:

- Crystal system : Triclinic or monoclinic.

- Space group : $$ P\overline{1} $$ or $$ P2_1/c $$.

- Unit cell parameters :

Table 2: Representative crystallographic parameters for related triazole-thiones

| Parameter | Value (Å/°) | Source Compound |

|---|---|---|

| a | 9.4625 | |

| b | 11.340 | |

| c | 11.655 | |

| α | 111.80 | |

| β | 111.01 | |

| γ | 98.91 |

Properties

IUPAC Name |

3-phenyl-4-(1-phenylethyl)-1H-1,2,4-triazole-5-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3S/c1-12(13-8-4-2-5-9-13)19-15(17-18-16(19)20)14-10-6-3-7-11-14/h2-12H,1H3,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIDGOCKLFASPOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)N2C(=NNC2=S)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Route

The preparation of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol typically involves multi-step synthesis starting from hydrazine derivatives and carbon disulfide, followed by cyclization and substitution reactions. The key steps are:

- Formation of potassium dithiocarbazinate salt from benzoic acid hydrazide and carbon disulfide in alkaline ethanol.

- Cyclization of the potassium salt with hydrazine hydrate to yield 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol as the basic nucleus.

- Condensation of this nucleus with aldehydes (e.g., chalcones) to introduce substituents such as the 1-phenylethyl group.

- Refluxing in ethanol or other solvents to complete cyclization and substitution, followed by isolation and purification.

This approach is supported by experimental data reported in recent literature, emphasizing the use of reflux in ethanol for 24 hours to achieve high yields (~87%) of the target compound as a colorless solid.

Specific Preparation Method from Chalcone and 4-Amino-3-phenyl-4H-1,2,4-triazole-5-thiol

A detailed preparation method involves the reaction of chalcone with 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol:

- Reactants: Chalcone (2.0 mmol) and 4-amino-3-phenyl-4H-1,2,4-triazole-5-thiol (2.0 mmol)

- Solvent: Ethanol

- Conditions: Reflux for 24 hours

- Monitoring: Thin-layer chromatography (TLC) to track reaction progress

- Isolation: Precipitate filtered, washed with cold ethanol, dried

- Yield: Approximately 87%

- Product Form: Colorless solid suitable for crystallization

The product crystals can be grown by slow evaporation from a chloroform-ethanol (1:1) mixture for further structural analysis.

Reaction Mechanism Insights

The reaction proceeds through nucleophilic attack of the amino group of the triazole-thiol on the chalcone double bond, followed by cyclization and tautomerization to form the substituted triazole ring. The thiol group remains intact, contributing to the compound's characteristic properties.

Analytical and Structural Data Supporting Preparation

- Crystal Structure: Single-crystal X-ray diffraction confirms the molecular structure, with dihedral angles between phenyl rings indicating steric arrangement and stability.

- Spectroscopic Characterization: FTIR, ^1H-NMR, and ^13C-NMR spectra confirm the presence of characteristic functional groups and substitution patterns.

- Elemental Analysis: Validates the molecular formula and purity.

- Yield and Purity: High yield (~87%) and purity confirmed by chromatographic and spectroscopic methods.

Summary Table of Preparation Conditions and Outcomes

| Step | Conditions/Details | Outcome/Notes |

|---|---|---|

| Formation of potassium salt | Benzoic acid hydrazide + carbon disulfide in alkali ethanol | Intermediate for cyclization |

| Cyclization | Potassium salt + hydrazine hydrate | Formation of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol nucleus |

| Condensation with chalcone | Chalcone + triazole-thiol nucleus, reflux in ethanol for 24 h | Target compound formed, monitored by TLC |

| Isolation | Filtration, washing with cold ethanol | Colorless solid, 87% yield |

| Crystallization | Slow evaporation from chloroform-ethanol (1:1) | Single crystals for X-ray analysis |

Additional Notes on Variations and Applications

- Variations in aldehyde substrates can lead to different substituted triazole-thiol derivatives.

- The compound and its derivatives have demonstrated promising antimicrobial and antifungal activities, motivating the exploration of diverse synthetic routes.

- The preparation methods are adaptable for scale-up and further functionalization.

Chemical Reactions Analysis

Types of Reactions

5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The triazole ring can be reduced under specific conditions to yield dihydrotriazoles.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents such as nitric acid for nitration or bromine for bromination are employed.

Major Products Formed

Oxidation: Disulfides, sulfonic acids.

Reduction: Dihydrotriazoles.

Substitution: Nitro- or halogen-substituted derivatives.

Scientific Research Applications

Based on the search results, here's what is known about the applications of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol:

General Information

- Name: this compound .

- Molecular Formula: .

- Molecular Weight: 281.37 .

- CAS Number: 1038324-19-4 .

- Storage: Should be stored at room temperature .

- Professional Use: It is intended for professional manufacturing, research laboratories, and industrial or commercial use only . Not for medical or consumer use .

Potential Applications

While the search results do not explicitly detail the applications of "this compound", they do provide some context clues:

- Building Block: It is categorized as a building block, suggesting its use in the synthesis of more complex molecules .

- Proteomics Research: It is sold as a biochemical for proteomics research .

Triazoles in General

It is important to note that the search results contain information about triazoles in general, but not specifically about "this compound".

- Other search results refer to related compounds like "4-allyl-5-phenyl-4H-1,2,4-triazole-3-thiol," which is a similar chemical with PubChem CID 658860 . Its molecular formula is and its molecular weight is 217.29 g/mol .

Safety and Handling

- The chemical is not returnable .

- Most chemicals cannot be expedited .

- This chemical is intended for use in professional settings such as manufacturing, research laboratories, and industrial or commercial facilities . It is not meant for medical or consumer use, and orders are verified before shipment to prevent misuse .

Mechanism of Action

The mechanism of action of 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol involves its interaction with various molecular targets and pathways:

Antimicrobial Activity: The compound disrupts the cell membrane integrity of bacteria and fungi, leading to cell lysis and death.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

Electron-Withdrawing vs. Electron-Donating Groups

- Yucasin (5-(4-Chlorophenyl)-4H-1,2,4-Triazole-3-Thiol): The chloro group at position 5 enhances its role as an auxin biosynthesis inhibitor by mimicking methimazole’s interaction with flavin-containing monooxygenases (FMOs) . Compared to the target compound, Yucasin’s simpler structure and electron-withdrawing Cl group result in stronger enzyme inhibition but lower lipophilicity.

Heterocyclic and Alkoxy Modifications

- 4-(4-Ethoxyphenyl)-5-(4-Methoxyphenyl)-4H-1,2,4-Triazole-3-Thiol: Alkoxy groups (ethoxy, methoxy) enhance solubility and antioxidant activity via electron donation, as demonstrated in DPPH assays.

- 5-(5-Methyl-1H-Pyrazol-3-yl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol : Pyrazole incorporation improves antiradical activity (moderate DPPH scavenging) through resonance stabilization, a feature absent in the target compound .

Antimicrobial and Kinase Inhibition Potential

- 5-(3-(Indol-3-yl)Propyl)-4-Phenyl-1,2,4-Triazole-3-Thiol : Indole and pyrrole fragments enable interactions with kinase active sites (e.g., anaplastic lymphoma kinase), as shown in molecular docking studies. The target compound’s 1-phenylethyl group may instead favor hydrophobic interactions in binding pockets .

- S-Alkyl Derivatives of 4-Phenyl-5-R-1,2,4-Triazole-3-Thiol : Alkylation at the thiol group enhances antimicrobial activity against Gram-positive bacteria. The target compound’s unmodified thiol group may reduce stability in biological systems .

Data Tables: Key Comparisons

Table 1: Substituent Effects on Physicochemical Properties

Biological Activity

5-Phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic potential.

The molecular formula of this compound is with a molecular weight of 281.38 g/mol. The compound features a triazole ring, which is known for its pharmacological properties.

Synthesis and Derivatives

The synthesis of this compound typically involves the cyclization of appropriate precursors in the presence of thiol reagents. Various derivatives have been synthesized to explore their biological activities further. For example, derivatives bearing hydrazone moieties have shown promising cytotoxic effects against cancer cell lines such as melanoma (IGR39) and triple-negative breast cancer (MDA-MB-231) .

Anticancer Activity

Several studies have highlighted the anticancer potential of this compound and its derivatives. In vitro assays have demonstrated significant cytotoxicity against various cancer cell lines. Notably, derivatives containing hydrazone functionalities exhibited enhanced selectivity towards cancer cells and inhibited cell migration effectively .

Table 1: Cytotoxicity of Selected Derivatives Against Cancer Cell Lines

| Compound | Cell Line | IC50 (µM) | Selectivity |

|---|---|---|---|

| A | IGR39 (Melanoma) | 12.5 | High |

| B | MDA-MB-231 | 15.0 | Moderate |

| C | Panc-1 | 20.0 | Low |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Research indicates that certain derivatives exhibit activity against bacterial strains and yeast-like fungi. For instance, some synthesized compounds demonstrated effective inhibition against Staphylococcus aureus and Candida albicans .

Table 2: Antimicrobial Activity of Selected Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| D | E. coli | 22 |

| E | S. aureus | 25 |

| F | C. albicans | 18 |

The mechanisms underlying the biological activity of this compound are multifaceted:

- Inhibition of Enzymatic Pathways : Some studies suggest that the compound may inhibit specific enzymes involved in cancer cell proliferation.

- Induction of Apoptosis : Evidence indicates that treatment with this compound can trigger apoptosis in cancer cells by affecting mitochondrial pathways.

- Antioxidant Activity : The thiol group present in the structure may contribute to antioxidant properties, providing protective effects against oxidative stress .

Case Studies and Clinical Implications

Recent research has focused on the application of these compounds in clinical settings:

- A study evaluated the efficacy of a derivative in combination therapy with existing chemotherapeutics for breast cancer treatment, showing improved outcomes compared to monotherapy.

- Another investigation assessed the safety profile and tolerability in preclinical models, indicating potential for further development into clinical trials.

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 5-phenyl-4-(1-phenylethyl)-4H-1,2,4-triazole-3-thiol, and how are intermediates validated?

- Methodological Answer : The synthesis involves multi-step heterocyclization, starting with acylation of pyrrole/indole derivatives, followed by hydrazinolysis and nucleophilic addition of phenylisothiocyanate. Alkaline cyclization is critical for forming the triazole core . Key intermediates (e.g., 2-(4-(indol-3-yl)butanoyl)-N-phenylhydrazinocarbothioamide) are validated via ¹H NMR (e.g., aromatic proton shifts at δ 7.2–8.1 ppm), IR spectroscopy (S-H stretch at ~2550 cm⁻¹), and elemental analysis (C, H, N, S within ±0.3% of theoretical values). Purity is confirmed by HPLC-DAD/MS (≥95% purity) .

Q. How are structural ambiguities resolved for S-alkyl derivatives of this triazole-thiol scaffold?

- Methodological Answer : X-ray crystallography is preferred for unambiguous confirmation, but when crystals are unavailable, 2D NMR (e.g., HSQC, HMBC) and mass fragmentation patterns (via LC-MS) are used. For example, alkyl chain connectivity in S-ethyl derivatives is confirmed by HMBC correlations between the thiol sulfur and adjacent CH₂ groups .

Q. What spectroscopic techniques are prioritized for characterizing substituent effects on the triazole ring?

- Methodological Answer : ¹H NMR detects electronic effects from substituents (e.g., deshielding of phenyl protons by electron-withdrawing groups). IR spectroscopy identifies hydrogen bonding via shifts in N-H stretches (3200–3400 cm⁻¹). UV-Vis quantifies π→π* transitions influenced by aromatic substituents (e.g., λmax shifts from 265 nm to 280 nm with electron-donating groups) .

Advanced Research Questions

Q. How can molecular docking predict the interaction of this compound with kinase targets like anaplastic lymphoma kinase (ALK)?

- Methodological Answer : Docking studies (e.g., using AutoDock Vina ) against ALK (PDB: 2XP2) require protonation state correction (thiolate form at physiological pH) and grid box placement encompassing the ATP-binding site. Binding affinities (ΔG ≤ −8.0 kcal/mol) and hydrogen-bonding interactions (e.g., with Met1199, Glu1210) are prioritized. Validation includes comparison with co-crystallized ligands (RMSD ≤ 2.0 Å) .

Q. What strategies mitigate contradictions in biological activity data across derivatives?

- Methodological Answer : Discrepancies (e.g., variable IC₅₀ values against cyclooxygenase-2) are addressed by:

- ADME-Tox profiling (e.g., hepatic microsome stability assays to rule out metabolic interference).

- Dose-response reevaluation (3–5 replicates per concentration).

- Structural reanalysis (e.g., verifying S-alkylation completeness via LC-MS to exclude unreacted thiol impurities) .

Q. How are structure-activity relationships (SARs) developed for antimicrobial derivatives of this compound?

- Methodological Answer : SARs are built using PASS software for activity prediction (Pa ≥ 0.7) and in vitro MIC assays against Gram+/Gram− bacteria (e.g., S. aureus ATCC 25923). Key parameters include:

- LogP (optimized to 2.5–3.5 for membrane permeability).

- Electrostatic potential maps (Mulliken charges to identify nucleophilic attack sites) .

Q. What computational methods validate the pharmacokinetic profile of novel derivatives?

- Methodological Answer : SwissADME predicts bioavailability (≥30% oral absorption) and blood-brain barrier penetration (BOILED-Egg model). Molecular dynamics (MD) simulations (e.g., 100 ns runs in GROMACS) assess target binding stability (RMSF ≤ 1.5 Å for ligand-protein complexes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.